molecular formula C14H15N5OS B454755 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B454755
M. Wt: 301.37g/mol
InChI Key: GFKNQTAYZDYWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyl-1H-pyrazole and 2-methoxybenzaldehyde. The synthesis process may involve the formation of intermediate compounds such as hydrazones and subsequent cyclization reactions to form the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A core structure shared with many biologically active compounds.

    Pyrazole Derivatives: Compounds with similar pyrazole rings, often exhibiting diverse biological activities.

    Thiol-Containing Compounds: Molecules with thiol groups, known for their reactivity and potential therapeutic applications.

Uniqueness

5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37g/mol

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H15N5OS/c1-9-10(8-18(2)17-9)13-15-16-14(21)19(13)11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H,16,21)

InChI Key

GFKNQTAYZDYWHT-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C

Canonical SMILES

CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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